molecular formula C10H15ClN2OS B7899749 (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol

Cat. No.: B7899749
M. Wt: 246.76 g/mol
InChI Key: QKPWKPPCODVOJF-UHFFFAOYSA-N
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Description

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol: is a chemical compound that features a thiazole ring, a piperidine ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol typically involves the reaction of 2-chlorothiazole with piperidine derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a variety of substituted thiazole and piperidine compounds .

Mechanism of Action

The mechanism of action of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring may participate in binding interactions, while the piperidine ring can modulate the compound’s overall activity. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

  • [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol
  • [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-2-yl]-methanol
  • [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylamine]

Uniqueness: The uniqueness of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol lies in its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs. The presence of the methanol group and the specific positioning of the thiazole and piperidine rings can influence its reactivity and interactions with molecular targets .

Biological Activity

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol, a compound with the CAS number 939986-52-4, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

The molecular formula of this compound is C₁₀H₁₅ClN₂OS, with a molecular weight of approximately 246.76 g/mol. The compound features a piperidine ring substituted with a chlorothiazole moiety, which is believed to enhance its bioactivity.

PropertyValue
Molecular FormulaC₁₀H₁₅ClN₂OS
Molecular Weight246.76 g/mol
Density1.305 g/cm³
LogP1.9387
PSA64.60 Ų

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperidine structures exhibit significant antimicrobial properties. A study highlighted that derivatives of piperidine showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the chlorothiazole moiety is thought to contribute to this activity by enhancing interaction with microbial targets.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it was found to exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease mechanisms . The IC50 values for some derivatives were reported as low as 0.63 µM, indicating potent activity.

Neuroprotective Effects

Studies have suggested that piperidine derivatives may possess neuroprotective properties. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress . This makes this compound a candidate for further exploration in neurodegenerative disease therapies.

Study on Antimicrobial Efficacy

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, a series of thiazole-piperidine hybrids were synthesized and tested for their antimicrobial efficacy. The results demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific mention of its effectiveness against Staphylococcus aureus .

Enzyme Interaction Analysis

Another study focused on the interaction of piperidine derivatives with AChE. Using molecular docking simulations, researchers identified key binding interactions that suggest how this compound could inhibit enzyme activity effectively . This computational approach provides insights into the structure-activity relationship crucial for drug design.

Properties

IUPAC Name

[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2OS/c11-10-12-5-9(15-10)6-13-3-1-8(7-14)2-4-13/h5,8,14H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPWKPPCODVOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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